
4'-Hydroxy Torsemide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4’-Hydroxy Torsemide, a metabolite of the diuretic drug Torsemide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The molecular formula of 4’-Hydroxy Torsemide-d7 is C16H13D7N4O4S, and it has a molecular weight of 371.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Torsemide-d7 involves the incorporation of deuterium atoms into the molecular structure of 4’-Hydroxy Torsemide. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of the compound from its precursors.
Industrial Production Methods
Industrial production of 4’-Hydroxy Torsemide-d7 typically involves large-scale chemical synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Torsemide-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a deuterated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of deuterated halides or amines.
Scientific Research Applications
4’-Hydroxy Torsemide-d7 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of drugs.
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Environmental Studies: Used as a tracer in environmental studies to track the movement and transformation of chemicals in the environment
Mechanism of Action
The mechanism of action of 4’-Hydroxy Torsemide-d7 is similar to that of its parent compound, Torsemide. Torsemide acts as a loop diuretic by inhibiting the Na+/K+/Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The deuterium-labeled analog is used to study the pharmacokinetics and metabolism of Torsemide without altering its mechanism of action .
Comparison with Similar Compounds
4’-Hydroxy Torsemide-d7 can be compared with other deuterium-labeled analogs and metabolites of diuretic drugs. Some similar compounds include:
4’-Hydroxy Torsemide: The non-deuterated analog of 4’-Hydroxy Torsemide-d7.
Deuterated Furosemide: Another deuterium-labeled diuretic used in pharmacokinetic studies.
Deuterated Bumetanide: A deuterium-labeled analog of the diuretic Bumetanide.
4’-Hydroxy Torsemide-d7 is unique due to its specific labeling with deuterium, which allows for precise tracking and analysis in scientific research without altering the compound’s pharmacological properties.
Biological Activity
4'-Hydroxy Torsemide-d7 is a deuterated derivative of 4'-Hydroxy Torsemide, which itself is a metabolite of the loop diuretic Torsemide. This compound is significant in pharmacological research due to its unique properties that allow for enhanced tracking in biological systems. The incorporation of deuterium into its molecular structure facilitates detailed pharmacokinetic studies, providing insights into drug metabolism and distribution.
- Molecular Formula : C16H20D7N4O4S
- Molecular Weight : Approximately 371.46 g/mol
- CAS Number : 1309935-97-4
This compound functions primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the renal thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and chloride ions. This mechanism promotes diuresis and is crucial for managing conditions such as hypertension and edema.
Biological Activity
The biological activity of this compound is closely related to its parent compound, Torsemide. Key aspects include:
- Diuretic Effect : Similar to Torsemide, it promotes diuresis by inhibiting ion reabsorption in the kidneys.
- Pharmacokinetics : The deuterium labeling allows researchers to trace the compound's metabolic pathways without altering its pharmacological properties.
Table 1: Comparison of Biological Activities
Compound Name | CAS Number | Key Features |
---|---|---|
Torsemide | 56211-40-6 | Loop diuretic primarily used for hypertension |
4'-Hydroxy Torsemide | 1309935-96-3 | Active metabolite; lacks deuterium labeling |
This compound | 1309935-97-4 | Deuterated analog; used for pharmacokinetic studies |
Case Study: Pharmacokinetic Analysis
In a study examining the pharmacokinetics of this compound, researchers utilized mass spectrometry to track the compound's behavior in vivo. The study demonstrated that the compound's metabolic pathways closely mirrored those of Torsemide, confirming its utility in understanding drug interactions and optimizing therapeutic regimens involving diuretics.
Implications for Drug Development
The use of deuterated compounds like this compound has implications for drug development, particularly in:
- Drug Interaction Studies : Understanding how this compound interacts with other medications can help mitigate adverse effects in patients.
- Therapeutic Optimization : Insights gained from pharmacokinetic studies can lead to improved dosing strategies for patients requiring diuretics.
Properties
Molecular Formula |
C16H20N4O4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D |
InChI Key |
BJCCDWZGWOVSPR-SVMCCORHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=C(C=C2)O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.